molecular formula C16H15FN2O2 B12554384 3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine CAS No. 185742-37-4

3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine

Cat. No.: B12554384
CAS No.: 185742-37-4
M. Wt: 286.30 g/mol
InChI Key: DBYLKBOTPMQVCL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including cyclization and condensation, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as mitogen-activated protein kinases, by binding to their active sites. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness

Compared to similar compounds, 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

185742-37-4

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

3-fluoro-4-morpholin-4-yl-10H-chromeno[3,2-b]pyridine

InChI

InChI=1S/C16H15FN2O2/c17-12-10-18-13-9-11-3-1-2-4-14(11)21-16(13)15(12)19-5-7-20-8-6-19/h1-4,10H,5-9H2

InChI Key

DBYLKBOTPMQVCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=NC=C2F)CC4=CC=CC=C4O3

Origin of Product

United States

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